![molecular formula C16H21N3O B4852031 N-(2-cyanophenyl)-2-(3,5-dimethyl-1-piperidinyl)acetamide](/img/structure/B4852031.png)
N-(2-cyanophenyl)-2-(3,5-dimethyl-1-piperidinyl)acetamide
Vue d'ensemble
Description
N-(2-cyanophenyl)-2-(3,5-dimethyl-1-piperidinyl)acetamide, also known as CP-47,497, is a synthetic cannabinoid compound. It was first synthesized in the 1980s by Pfizer as part of their research into the endocannabinoid system. CP-47,497 is a potent agonist of the CB1 receptor, which is primarily found in the brain and central nervous system. It has been the subject of extensive scientific research due to its potential therapeutic applications.
Mécanisme D'action
N-(2-cyanophenyl)-2-(3,5-dimethyl-1-piperidinyl)acetamide is a potent agonist of the CB1 receptor, which is primarily found in the brain and central nervous system. The CB1 receptor is part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain, appetite, and mood. When N-(2-cyanophenyl)-2-(3,5-dimethyl-1-piperidinyl)acetamide binds to the CB1 receptor, it activates a signaling cascade that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the endocannabinoid system is responsible for the therapeutic effects of N-(2-cyanophenyl)-2-(3,5-dimethyl-1-piperidinyl)acetamide.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)-2-(3,5-dimethyl-1-piperidinyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are both implicated in the development of various neurological disorders. It has also been shown to have analgesic effects, which make it a potential alternative to opioid-based painkillers. Additionally, N-(2-cyanophenyl)-2-(3,5-dimethyl-1-piperidinyl)acetamide has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-cyanophenyl)-2-(3,5-dimethyl-1-piperidinyl)acetamide has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 receptor, which makes it a useful tool for studying the endocannabinoid system. Additionally, its synthetic nature means that it can be easily produced in large quantities, which is important for conducting experiments. However, there are also limitations to using N-(2-cyanophenyl)-2-(3,5-dimethyl-1-piperidinyl)acetamide in lab experiments. Its potency and selectivity mean that it may not accurately reflect the effects of natural cannabinoids. Additionally, its synthetic nature means that it may have different pharmacokinetic properties than natural cannabinoids.
Orientations Futures
There are several future directions for research on N-(2-cyanophenyl)-2-(3,5-dimethyl-1-piperidinyl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as an alternative to opioid-based painkillers. Additionally, there is ongoing research into the pharmacokinetic properties of N-(2-cyanophenyl)-2-(3,5-dimethyl-1-piperidinyl)acetamide and how they may affect its therapeutic potential. Finally, there is interest in developing more selective agonists of the CB1 receptor that may have fewer side effects than N-(2-cyanophenyl)-2-(3,5-dimethyl-1-piperidinyl)acetamide.
Applications De Recherche Scientifique
N-(2-cyanophenyl)-2-(3,5-dimethyl-1-piperidinyl)acetamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. It has also been studied for its potential use in the treatment of various neurological disorders such as epilepsy, multiple sclerosis, and Parkinson's disease.
Propriétés
IUPAC Name |
N-(2-cyanophenyl)-2-(3,5-dimethylpiperidin-1-yl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-12-7-13(2)10-19(9-12)11-16(20)18-15-6-4-3-5-14(15)8-17/h3-6,12-13H,7,9-11H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGSAWQCBYEXOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC(=O)NC2=CC=CC=C2C#N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-2-(3,5-dimethylpiperidin-1-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.